molecular formula C10H10N2O7S2 B12567386 1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone

Cat. No.: B12567386
M. Wt: 334.3 g/mol
InChI Key: FCRZPGGYAOIHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of a pyrazolone ring substituted with a 2,5-disulfophenyl group and a methyl group. It has a molecular formula of C10H13N2O7S2 and a molecular weight of 337.34942 g/mol . Pyrazolones are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-disulfophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring . The reaction typically requires refluxing the reactants in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying the temperature and pressure.

Chemical Reactions Analysis

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or water. Major products formed from these reactions include sulfonic acid derivatives, reduced pyrazolones, and substituted pyrazolones.

Scientific Research Applications

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its diverse range of applications in different fields.

Properties

Molecular Formula

C10H10N2O7S2

Molecular Weight

334.3 g/mol

IUPAC Name

2-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzene-1,4-disulfonic acid

InChI

InChI=1S/C10H10N2O7S2/c1-6-4-10(13)12(11-6)8-5-7(20(14,15)16)2-3-9(8)21(17,18)19/h2-5,11H,1H3,(H,14,15,16)(H,17,18,19)

InChI Key

FCRZPGGYAOIHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.